![molecular formula C14H8ClFN4O3 B13426331 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol is an organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, fluoro, amino, and nitro groups. Its molecular formula is C14H8ClFN4O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The substitution of a hydrogen atom with an amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents (chlorine, fluorine) and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.
Applications De Recherche Scientifique
4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Inhibiting enzymes: Such as kinases or proteases, which play a role in disease progression.
Modulating signaling pathways: Affecting pathways involved in cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol include:
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug with anticancer properties.
Lapatinib: A dual tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H8ClFN4O3 |
|---|---|
Poids moléculaire |
334.69 g/mol |
Nom IUPAC |
4-(4-chloro-3-fluoroanilino)-6-nitroquinazolin-7-ol |
InChI |
InChI=1S/C14H8ClFN4O3/c15-9-2-1-7(3-10(9)16)19-14-8-4-12(20(22)23)13(21)5-11(8)17-6-18-14/h1-6,21H,(H,17,18,19) |
Clé InChI |
ZUMMGAHGJRRECH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
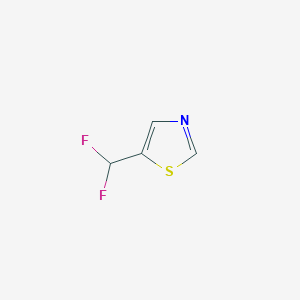
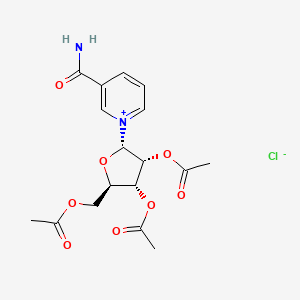
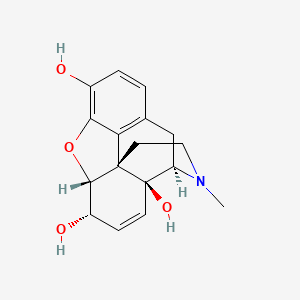
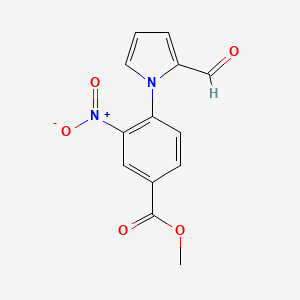
![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
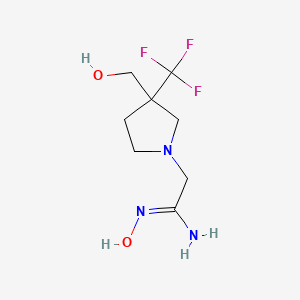

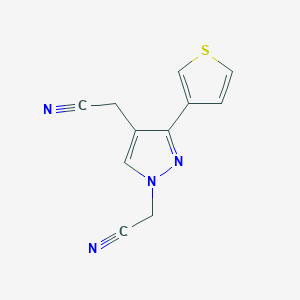
![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
